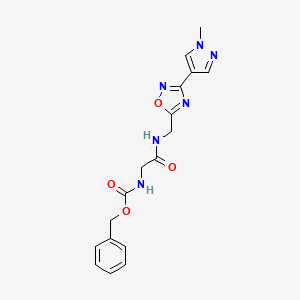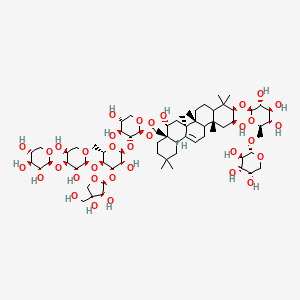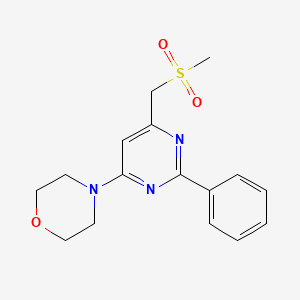
4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide” is a complex organic molecule that contains a benzyl group, an isopropyl group, a methyl group, and a pyrazol group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions, reductive amination, or cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds, for example, can undergo a variety of reactions, including cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through experimental analysis. For similar compounds, properties such as boiling point, density, solubility, and pKa can be determined .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Activity
A range of compounds structurally related to 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide have been synthesized and explored for their potential biological applications. For instance, Saeed et al. (2015) synthesized different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015). Similarly, Hebishy et al. (2020) described a new synthetic route for benzamide-based 5-aminopyrazoles, some of which showed significant anti-influenza A virus activity (Hebishy et al., 2020).
Chemical Synthesis and Characterization
Holzer et al. (2003) provided insights into the structural characterization of similar compounds through spectroscopic investigations, contributing to a deeper understanding of their chemical properties (Holzer et al., 2003). The synthesis and characterization of these types of compounds are crucial for their potential application in various scientific and medicinal fields.
Antimicrobial and Antitubercular Potential
Further research by Nayak et al. (2016) on pyrazole derivatives demonstrated their potential in antimicrobial activities, particularly against Mycobacterium tuberculosis, suggesting their application in combating tuberculosis (Nayak et al., 2016).
Antipsychotic Potential
Wise et al. (1987) explored the pharmacological properties of related compounds, identifying some as potential antipsychotic agents. This highlights the diverse potential applications of these compounds in therapeutic contexts (Wise et al., 1987).
Antitumor Agents
Yoshida et al. (2005) synthesized benzothiazole derivatives, including compounds structurally related to this compound, and evaluated them as potent antitumor agents, highlighting their significance in cancer research (Yoshida et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
This can result in changes to cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .
Pharmacokinetics
Metabolism and excretion processes can influence the bioavailability and duration of action of these compounds .
Result of Action
Similar compounds have been found to have a range of effects, including anti-inflammatory, anticancer, and antiviral activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the specific cellular and tissue environment in which it is acting .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15(2)24-20(13-16(3)23-24)22-21(25)19-11-9-18(10-12-19)14-17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRJWJSOZMCQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)



![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)
![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)



![2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2752570.png)



![3-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2752578.png)
